8-Dechloro-7-chloro Loratadine
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Overview
Description
8-Dechloro-7-chloro Loratadine: is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. . It is characterized by the presence of a chlorine atom at the 7th position and the absence of a chlorine atom at the 8th position in its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-7-chloro Loratadine involves several steps, starting from the basic structure of Loratadine. One common method includes the selective chlorination of Loratadine at the 7th position while dechlorinating the 8th position. This process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Dechloro-7-chloro Loratadine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-Dechloro-7-chloro Loratadine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential antihistamine properties and its effects on allergic reactions.
Mechanism of Action
The mechanism of action of 8-Dechloro-7-chloro Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the cascade of allergic reactions, thereby reducing symptoms such as itching, sneezing, and runny nose .
Comparison with Similar Compounds
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar uses.
Uniqueness: 8-Dechloro-7-chloro Loratadine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
Properties
IUPAC Name |
ethyl 4-(12-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-15(11-14-25)20-18-6-3-7-19(23)17(18)9-8-16-5-4-12-24-21(16)20/h3-7,12H,2,8-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBOVWBDYPSQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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